1H-Indazole-5-carbonitrile, 6-amino-3-methyl-
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Overview
Description
1H-Indazole-5-carbonitrile, 6-amino-3-methyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. This particular compound features a carbonitrile group at the 5-position, an amino group at the 6-position, and a methyl group at the 3-position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-5-carbonitrile, 6-amino-3-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzonitrile with hydrazine derivatives can lead to the formation of the indazole ring. The reaction conditions typically involve the use of catalysts such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-5-carbonitrile, 6-amino-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can lead to amines or alcohols .
Scientific Research Applications
1H-Indazole-5-carbonitrile, 6-amino-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-Indazole-5-carbonitrile, 6-amino-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
- 1H-Indazole-3-carboxylic acid
- 1H-Indazole-6-carboxylic acid
- 1H-Indazole-5-carboxamide
Comparison: 1H-Indazole-5-carbonitrile, 6-amino-3-methyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, the presence of the carbonitrile group at the 5-position and the amino group at the 6-position enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
6-amino-3-methyl-2H-indazole-5-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-5-7-2-6(4-10)8(11)3-9(7)13-12-5/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
NIRLXARBHPEHAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1)N)C#N |
Origin of Product |
United States |
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